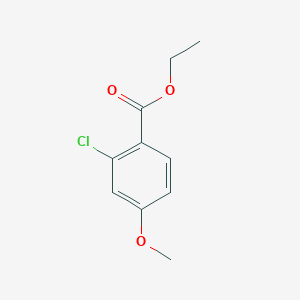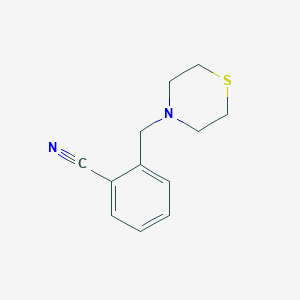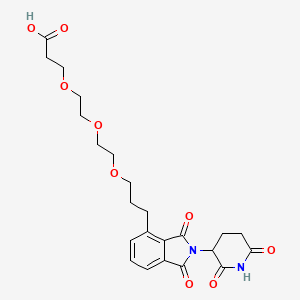
zinc;2,2-dimethylpropanoate;methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,2-dimethylpropanoate;methoxybenzene: is a chemical compound with the molecular formula C12H16O3Zn and a molecular weight of 273.66 g/mol . This compound is also known by other names such as zinc pivalate and zinc trimethylacetate . It is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid) combined with methoxybenzene (anisole).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2,2-dimethylpropanoate;methoxybenzene typically involves the reaction of zinc oxide or zinc acetate with 2,2-dimethylpropanoic acid in the presence of methoxybenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Zinc;2,2-dimethylpropanoate;methoxybenzene can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where the methoxy group or the zinc ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary widely depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of zinc;2,2-dimethylpropanoate;methoxybenzene involves its interaction with biological molecules. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes. The compound may exert its effects by binding to specific molecular targets, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison:
- Zinc acetate: Similar in that it is also a zinc salt, but it has different applications and properties.
- Zinc oxide: Primarily used in industrial applications and as a sunscreen ingredient, differing significantly in its uses.
- Zinc chloride: Used in various chemical reactions and industrial processes, but with distinct chemical properties and applications .
Uniqueness: Zinc;2,2-dimethylpropanoate;methoxybenzene is unique due to its specific combination of zinc with 2,2-dimethylpropanoic acid and methoxybenzene, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H16O3Zn |
|---|---|
Peso molecular |
273.6 g/mol |
Nombre IUPAC |
zinc;2,2-dimethylpropanoate;methoxybenzene |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clave InChI |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


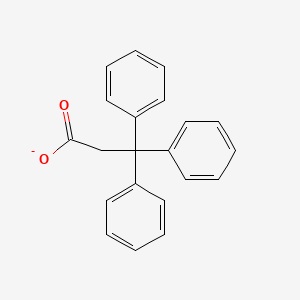
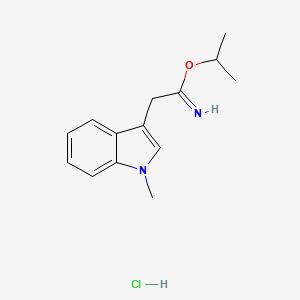
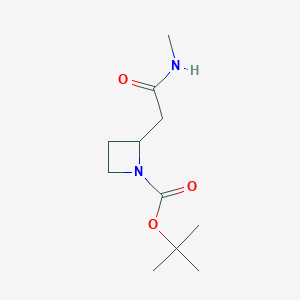
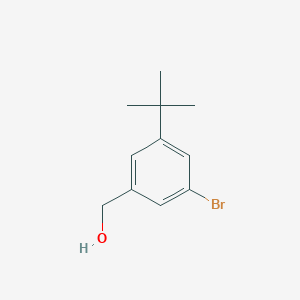
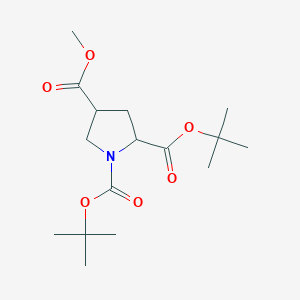
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
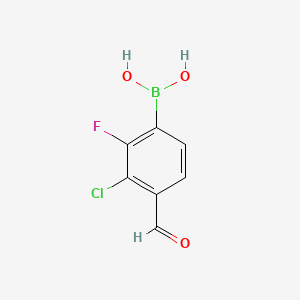
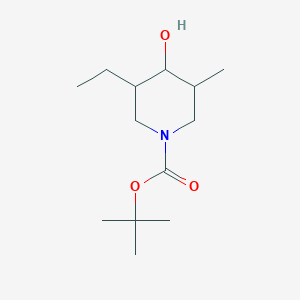
![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)
